Resolvin D1-d5 is a deuterated analogue of Resolvin D1, a bioactive lipid mediator derived from docosahexaenoic acid (DHA). Resolvins are part of a class of specialized pro-resolving mediators that play a crucial role in the resolution of inflammation and are implicated in various physiological processes. The deuterated form, Resolvin D1-d5, is utilized in research to trace metabolic pathways and quantify in vivo production of resolvins through isotope dilution methods.
Resolvin D1 is synthesized from DHA, an omega-3 fatty acid found abundantly in fish oil and certain algae. It belongs to the D-series of resolvins, which are characterized by their anti-inflammatory and pro-resolving properties. The classification of resolvins includes:
These compounds are recognized for their roles in modulating immune responses and promoting the resolution phase of inflammation.
The synthesis of Resolvin D1-d5 involves several sophisticated organic chemistry techniques. The synthetic pathway typically includes:
For example, the total synthesis of Resolvin D5 has been documented, which can serve as a reference for similar methodologies applied to Resolvin D1-d5 .
The molecular structure of Resolvin D1-d5 can be represented as follows:
The stereochemistry of Resolvin D1-d5 is crucial for its function, with specific configurations required for optimal receptor binding and activity.
Resolvin D1-d5 participates in various chemical reactions that facilitate its biological actions:
The detailed mechanisms often involve multiple steps that include enzymatic catalysis followed by non-enzymatic transformations.
Resolvin D1-d5 exerts its effects primarily through interaction with specific receptors on immune cells. The mechanism includes:
Research indicates that Resolvin D1-d5 may also influence gene expression related to inflammation resolution .
The physical and chemical properties of Resolvin D1-d5 include:
These properties are essential for its application in laboratory settings, particularly in biological assays.
Resolvin D1-d5 has several scientific applications:
Resolvin D1-d5 (RvD1-d5) is a deuterium-labeled isotopologue of endogenous Resolvin D1 (RvD1), a specialized pro-resolving lipid mediator (SPM) enzymatically derived from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA). RvD1 belongs to the D-series resolvin family, which includes resolvins D1–D6, characterized by distinct hydroxylation patterns and stereochemical configurations. These mediators share a common structural backbone of 22 carbon atoms with six double bonds and trihydroxy groups at positions 7S,8R,17S (RvD1) or other site-specific modifications (e.g., RvD2: 7S,16R,17S; RvD3: 4S,11,17S) [7] [9]. The deuterated form (RvD1-d5) incorporates five deuterium atoms at the C-16 position, replacing hydrogen atoms to create a stable isotope tracer (molecular formula: C₂₂H₂₇D₅O₅) [8].
Table 1: Structural Features of D-Series Resolvins
Mediator | Chemical Positions | Molecular Formula | Key Functional Groups |
---|---|---|---|
RvD1 | 7S,8R,17S-trihydroxy | C₂₂H₃₂O₅ | Conjugated triene system |
RvD2 | 7S,16R,17S-trihydroxy | C₂₂H₃₂O₅ | Epoxy intermediate-derived |
RvD3 | 4S,11,17S-trihydroxy | C₂₂H₃₂O₅ | 10S,17S-diol precursor |
RvD1-d5 | 7S,8R,17S-trihydroxy (d5) | C₂₂H₂₇D₅O₅ | Deuterium at C-16 |
RvD1 biosynthesis occurs via sequential enzymatic oxygenation of DHA in immune and epithelial cells. The pathway involves:
Aspirin acetylation of COX-2 triggers an alternative "aspirin-triggered" (AT) pathway, producing epimeric 17R-RvD1 with enhanced bioactivity [6] [9]. In human salivary glands, polar distribution of 5-LOX and 15-LOX enzymes ensures compartmentalized RvD1 synthesis, a process dysregulated in Sjögren’s syndrome [1]. RvD1-d5 is synthesized in vitro via deuterium incorporation during organic synthesis, preserving the stereochemistry of native RvD1 while enabling isotopic tracing [8].
The resolvin family was discovered by Charles Serhan (2000) during lipidomic profiling of inflammatory exudates. D-series resolvins were identified as DHA-derived metabolites in resolving murine peritonitis [5] [6]. Key milestones include:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5